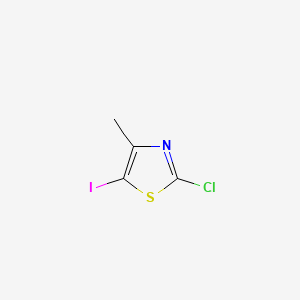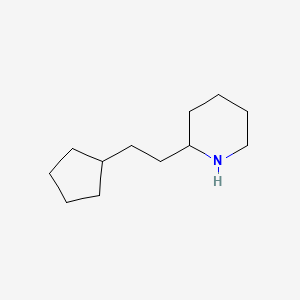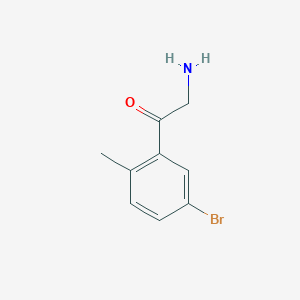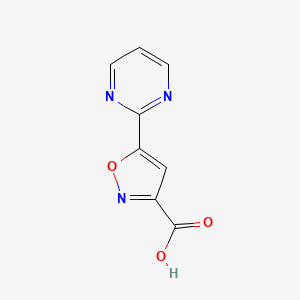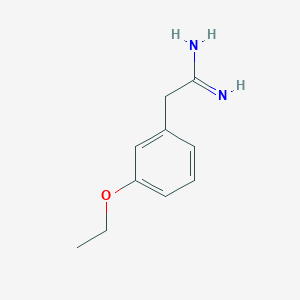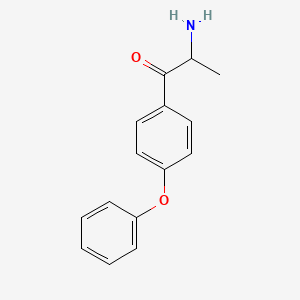
1-Propanone, 2-amino-1-(4-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- is an organic compound with the molecular formula C15H15NO2. It is characterized by the presence of an amino group and a phenoxyphenyl group attached to a propanone backbone.
Méthodes De Préparation
The synthesis of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions . Major products formed from these reactions include oxides, alcohols, amines, and substituted derivatives .
Applications De Recherche Scientifique
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- can be compared with other similar compounds, such as:
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: This compound has a similar structure but with additional methyl groups, which may affect its chemical properties and reactivity.
1-Propanone, 2-amino-1-phenyl-, (2R)-: This compound lacks the phenoxy group, which may result in different biological activities and applications.
The uniqueness of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-amino-1-(4-phenoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,16H2,1H3 |
Clé InChI |
VLHOFAHWLVSBLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


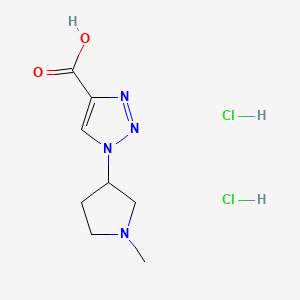



![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
